

"palladium-catalyzed cross-coupling with 2,6-Dibromo-4-fluoroaniline"

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Compound of Interest

Compound Name: 2,6-Dibromo-4-fluoroaniline

Cat. No.: B1582199

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with **2,6-Dibromo-4-fluoroaniline**

Introduction: Strategic Value of 2,6-Dibromo-4-fluoroaniline

2,6-Dibromo-4-fluoroaniline is a highly valuable and versatile building block in modern synthetic chemistry, particularly for professionals in pharmaceutical and materials science research. Its utility stems from a unique combination of structural features:

- **Orthogonal Reactive Sites:** The presence of two equivalent bromine atoms allows for selective mono- or di-functionalization through palladium-catalyzed cross-coupling reactions. This symmetrical substitution pattern is a key feature for building complex, sterically hindered biaryl or extended π -systems.
- **Modulating Fluoro-Substituent:** The fluorine atom at the C4 position significantly alters the electronic properties of the aniline ring. Its strong electron-withdrawing nature can influence reaction rates and provides a metabolically stable site for tuning the pharmacokinetic properties of drug candidates.
- **Directing Amino Group:** The primary amine can act as a directing group and can be further functionalized post-coupling, offering a handle for subsequent synthetic transformations or for creating hydrogen-bonding interactions in a final target molecule.

This guide provides a comprehensive overview of the key considerations and detailed protocols for leveraging this substrate in various palladium-catalyzed cross-coupling reactions.

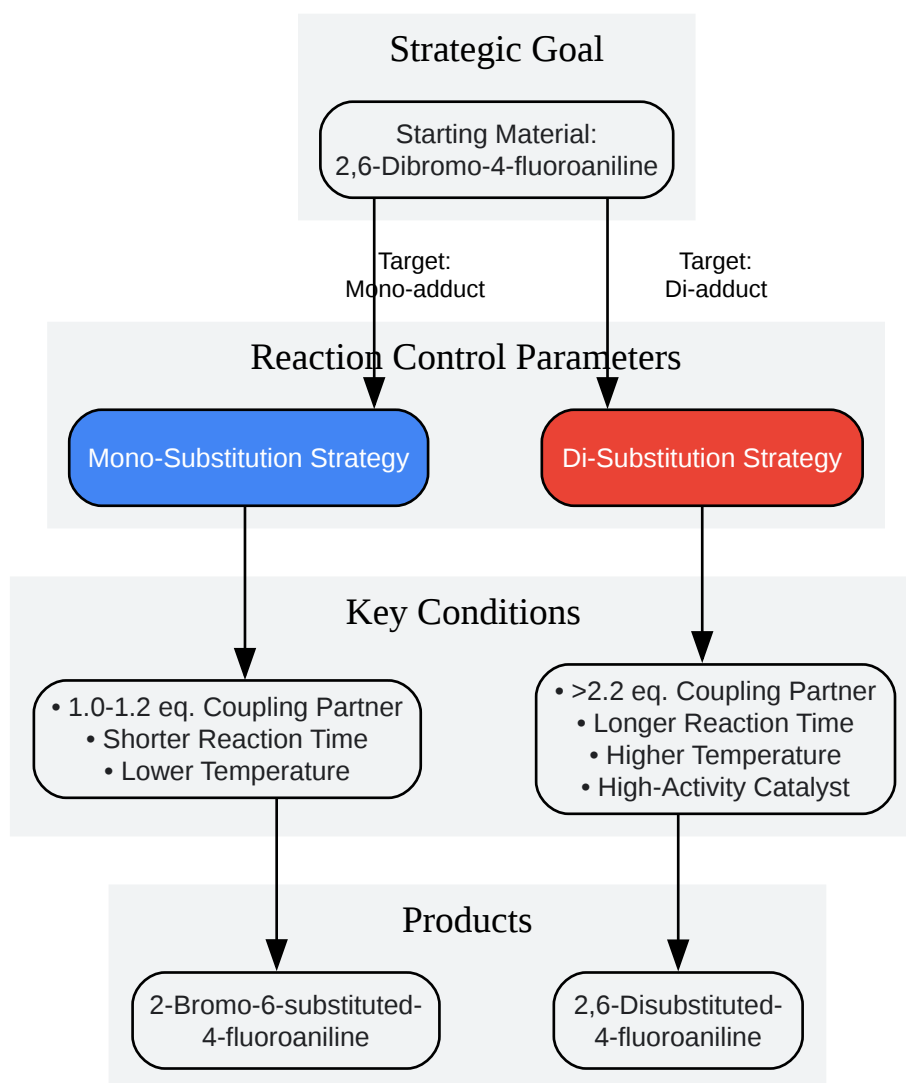
The Core Challenge: Controlling Regioselectivity

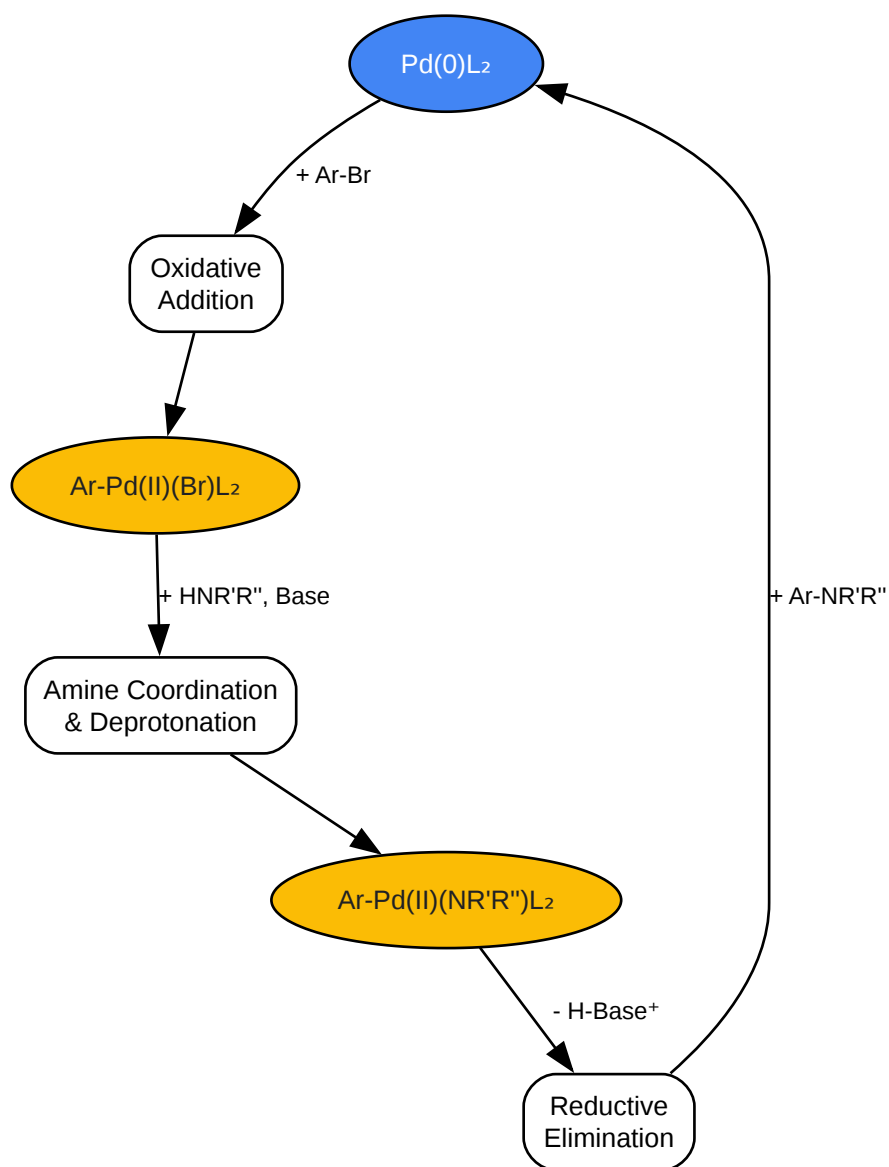
The primary synthetic challenge when working with **2,6-dibromo-4-fluoroaniline** is controlling the reaction to achieve either mono- or di-substitution selectively. The two C-Br bonds are electronically and sterically identical, meaning selectivity is not inherent to the substrate. Instead, it must be imposed through careful control of reaction conditions.

Key Principles for Selectivity Control:

- **Stoichiometry:** The most straightforward approach is to control the molar equivalents of the coupling partner. Using a slight excess (1.0-1.2 equivalents) of the coupling partner will favor mono-substitution, while a larger excess (≥ 2.2 equivalents) is required for di-substitution.
- **Reaction Time & Temperature:** Mono-substitution is typically faster. Shorter reaction times and lower temperatures can often isolate the mono-adduct before significant formation of the di-substituted product occurs.
- **Catalyst & Ligand Choice:** The steric bulk and electronic properties of the phosphine ligand on the palladium catalyst play a crucial role.^[1] Bulky, electron-rich ligands can facilitate the challenging oxidative addition and reductive elimination steps, but may also sterically hinder the second coupling event, thus favoring mono-substitution under certain conditions.^[2] Conversely, a more active catalyst system may be required to drive the reaction to completion for di-substitution.

The following diagram illustrates the strategic decision-making process for functionalizing the **2,6-dibromo-4-fluoroaniline** core.





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References

- 1. Ligand-Controlled Site-Selective Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
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